1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea
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Overview
Description
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, a pyridine ring, and an oxane moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with an ethyl group through a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexane with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Pyridine Ring Functionalization: The pyridine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with an appropriate leaving group.
Oxane Ring Introduction: The oxane moiety is introduced through an etherification reaction, where the pyridine derivative is reacted with an oxane derivative in the presence of a base such as sodium hydride.
Urea Formation: The final step involves the formation of the urea linkage. This is achieved by reacting the intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea
- 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]thiourea
- 1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]carbamate
Uniqueness
1-(3-Ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it may exhibit different reactivity, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-ethylcyclohexyl)-3-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-2-15-4-3-5-17(12-15)23-20(24)22-14-16-6-9-21-19(13-16)26-18-7-10-25-11-8-18/h6,9,13,15,17-18H,2-5,7-8,10-12,14H2,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULAEMIZDSUTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C1)NC(=O)NCC2=CC(=NC=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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